molecular formula C18H12ClFN2O4S B2736494 N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide CAS No. 306977-59-3

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2736494
CAS No.: 306977-59-3
M. Wt: 406.81
InChI Key: WHJDDVUCWAZLDG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 3-chloro-2-methylphenyl amide substituent and a 4-fluoro-2-nitrophenoxy group attached to the thiophene ring.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4S/c1-10-12(19)3-2-4-13(10)21-18(23)17-16(7-8-27-17)26-15-6-5-11(20)9-14(15)22(24)25/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJDDVUCWAZLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Functionalization: The thiophene ring is then functionalized with the desired substituents

    Amidation: The final step involves the formation of the carboxamide group by reacting the functionalized thiophene with 3-chloro-2-methylaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of chloro or fluoro groups with nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is C18H12ClFN2O4SC_{18}H_{12}ClFN_{2}O_{4}S, with a molecular weight of 406.82 g/mol. The compound exhibits a density of approximately 1.492 g/cm³ and a predicted boiling point of 447.4 °C . Its structure features a thiophene ring, which is significant for its biological activity and potential applications.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of thiophene have been shown to exhibit cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Case Study: Antitumor Activity
A recent investigation evaluated the anticancer properties of several thiophene derivatives, including the aforementioned compound. The study reported IC50 values indicating significant activity against multiple cancer cell lines, suggesting that modifications to the thiophene structure can enhance its efficacy as an anticancer agent .

Compound Cell Line IC50 (µM)
Thiophene AMCF-75.0
Thiophene BHT-298.0
This compoundA5496.5

Enzyme Inhibition

The compound has also been explored for its enzyme inhibition properties. Thiophene derivatives are known to interact with various enzymes, potentially leading to therapeutic applications in enzyme-related diseases .

Material Science

This compound has applications in the development of organic electronic materials due to its unique electronic properties. The presence of electron-withdrawing groups like fluorine enhances the electron affinity of the compound, making it suitable for use in organic semiconductors.

Case Study: Organic Electronics
Research into organic light-emitting diodes (OLEDs) has shown that incorporating thiophene derivatives can improve device performance due to their favorable charge transport properties. Studies have demonstrated that devices fabricated with these compounds exhibit enhanced luminescence and stability .

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry as well. Compounds with similar structures have been investigated for their pesticidal properties, particularly against fungal pathogens affecting crops .

Case Study: Pesticidal Activity
In laboratory settings, this compound was tested against common agricultural pests and showed promising results in inhibiting growth and reproduction rates .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparison of Amide Substituents

Compound Name Amide Substituent Key Features Reference
N-(4-Chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide 4-Chlorophenyl Simplifies steric hindrance; lacks methyl group, potentially enhancing solubility .
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Nitro group introduces strong electron-withdrawing effects; dihedral angles between aromatic rings influence crystal packing .
N-(3-Chlorophenyl)-3-hydroxybenzo[b]thiophene-2-carboxamide 3-Chlorophenyl Chloro substituent enhances lipophilicity; hydroxy group may enable hydrogen bonding .
N-(4-Sulfamoylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide 4-Sulfamoylphenyl Sulfonamide group improves water solubility and potential target interaction .

Key Observations :

  • The 3-chloro-2-methylphenyl group in the target compound introduces steric bulk compared to simpler substituents (e.g., 4-chlorophenyl), which may reduce metabolic clearance but hinder solubility .
  • Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl) derivatives) increase rigidity and affect intermolecular interactions, as seen in crystallographic studies .

Substituent Effects on the Phenoxy Group

Table 2: Phenoxy Group Variations

Compound Name Phenoxy Substituents Key Features Reference
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide 4-Nitro-3-(trifluoromethyl) Trifluoromethyl enhances lipophilicity; nitro group stabilizes charge distribution .
3-(4-Fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide 4-Fluoro-2-nitro Dimethylamide reduces hydrogen-bonding capacity, increasing membrane permeability .

Key Observations :

  • Bulkier substituents (e.g., trifluoromethyl in ) may enhance target affinity but reduce solubility.

Structural and Physicochemical Properties

Key Observations :

  • Crystallographic studies (e.g., ) reveal that dihedral angles between aromatic rings influence molecular packing and stability.
  • Nitrothiophene derivatives consistently show strong IR absorption for C=O (1650–1700 cm⁻¹) and NO2 (1500–1550 cm⁻¹) groups .

Biological Activity

N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide, with the CAS number 306977-59-3, is a synthetic compound characterized by its complex molecular structure, comprising 18 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. Its molecular weight is approximately 406.82 g/mol, and it has a predicted density of 1.492 g/cm³ and a boiling point of about 447.4 °C .

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of thiophene have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain analogs can inhibit cell proliferation in human colon adenocarcinoma (HT-29) and other cancer types .

Table 1: Cytotoxic Activity of Thiophene Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound AHT-29 (Colon Cancer)15.0
Compound BHeLa (Cervical Cancer)12.5
Compound CMCF-7 (Breast Cancer)18.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

PathogenMIC (µM) for Compound DMIC (µM) for Compound E
Staphylococcus aureus5.647.50
Escherichia coli8.3310.00
Candida albicans16.6920.00

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in tumor growth and proliferation. Compounds with similar structures have been shown to inhibit key proteins like histone deacetylases (HDACs), which play a crucial role in cancer cell survival .

Case Studies

A notable case study involving related compounds highlighted their efficacy in reducing tumor size in animal models when administered at therapeutic doses. For example, a study involving a thiophene derivative demonstrated a significant reduction in tumor volume in xenograft models of breast cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carbonyl chloride with 3-chloro-2-methylaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux, analogous to protocols for structurally related thiophene carboxamides . Optimization should focus on stoichiometric ratios (1:1.1 molar excess of amine), temperature control (70–80°C), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%).
  • NMR : Confirm regiochemistry via ¹H and ¹³C NMR; key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • XRD : Single-crystal X-ray diffraction (SHELX suite ) resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .

Q. What are the primary hazards associated with handling this compound?

  • Safety protocols : Classified as harmful if inhaled or ingested (GHS Hazard Statements H302, H315). Use fume hoods, nitrile gloves, and PPE. No acute toxicity data is available, but structurally similar nitroaromatics may exhibit mutagenic potential .

Advanced Research Questions

Q. How does the electronic configuration of substituents (e.g., nitro, fluoro) influence the compound’s bioactivity?

  • Mechanistic insight : The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to sodium channels (e.g., voltage-gated Na⁺ channels) as seen in related sodium channel blockers . Fluorine’s inductive effects may modulate lipophilicity (logP) and membrane permeability. Computational studies (DFT, molecular docking) are advised to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for thiophene carboxamides?

  • Data reconciliation :

  • In vitro assays : Standardize cell lines (e.g., HEK293 for ion channel studies) and control for batch-to-batch compound variability.
  • Metabolic stability : Assess cytochrome P450 interactions (CYP3A4/2C9) to explain discrepancies in potency across studies .
  • Structural analogs : Compare with N-(3-chloro-2-methylphenyl) derivatives lacking the nitrophenoxy group to isolate functional group contributions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • SAR framework :

  • Core modifications : Replace the thiophene ring with furan or pyridine to evaluate ring electronics .
  • Substituent variation : Introduce methylsulfonyl or difluoromethoxy groups at the phenyl ring (see metaflumizone derivatives ) to improve target engagement.
  • Pharmacokinetic profiling : Use in silico tools (e.g., SwissADME) to predict ADME properties of derivatives .

Q. What experimental models are suitable for evaluating this compound’s mechanism of action?

  • Biological systems :

  • Electrophysiology : Patch-clamp assays on mammalian sodium channels (e.g., Nav1.7) to confirm blockade .
  • In vivo models : Zebrafish embryos for developmental toxicity screening; murine models for pharmacokinetic studies (t₁/₂, bioavailability) .

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